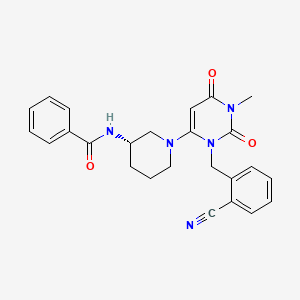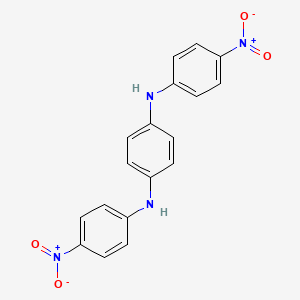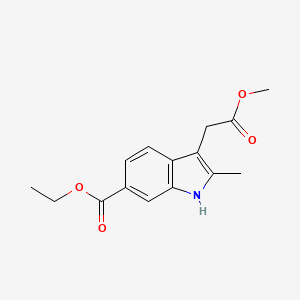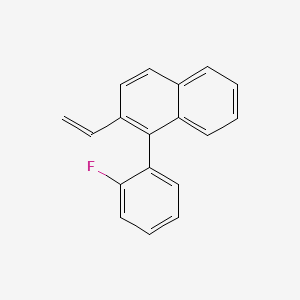
4-(2,2-Difluorovinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluorovinyl)benzonitrile: is an organic compound with the molecular formula C9H5F2N It is characterized by the presence of a benzonitrile group substituted with a difluorovinyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorovinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 4-(2,2-Difluorovinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluorovinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-(2,2-Difluorovinyl)benzonitrile is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the behavior of fluorinated drugs and their interactions with biological targets.
Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 4-(2,2-Difluorovinyl)benzonitrile involves its interaction with specific molecular targets. The difluorovinyl group enhances the compound’s ability to form strong interactions with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The nitrile group also plays a role in the compound’s reactivity and binding affinity.
類似化合物との比較
- 4-(2,2-Difluoroethyl)benzonitrile
- 4-(2,2-Difluoropropyl)benzonitrile
- 4-(2,2-Difluorobutyl)benzonitrile
Comparison: 4-(2,2-Difluorovinyl)benzonitrile is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties compared to its analogs. The difluorovinyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and research. The presence of fluorine atoms also influences the compound’s biological activity, potentially leading to improved pharmacokinetic properties in drug development.
特性
分子式 |
C9H5F2N |
|---|---|
分子量 |
165.14 g/mol |
IUPAC名 |
4-(2,2-difluoroethenyl)benzonitrile |
InChI |
InChI=1S/C9H5F2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |
InChIキー |
DIMFMXVWUHNTHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)
![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)

methanone](/img/structure/B14117810.png)


![(3S)-3-[[(2S)-5-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-5-amino-1-[[(2S,5S)-5-amino-1-hydroxy-6-(1H-imidazol-5-yl)-3,4-dioxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[(2S,5S)-5-[2-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,7R)-1-amino-7-hydroxy-6-(hydroxyamino)-1,4,5-trioxooctan-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14117832.png)
![N-(3-ethylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117839.png)
